![molecular formula C21H19N3O6S B2380052 N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide CAS No. 954597-48-9](/img/structure/B2380052.png)
N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
Compounds related to N4-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide have been investigated for their antibacterial properties. For instance, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones found significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential uses in combating bacterial infections (Palkar et al., 2017).
Diuretic Activity
Another research stream has explored the diuretic properties of benzothiazole derivatives. A study on biphenyl benzothiazole-2-carboxamide derivatives identified compounds that showed promising diuretic activity, indicating potential for therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).
Antimicrobial and Antifungal Effects
Further research has been conducted on the antimicrobial and antifungal effects of thiazole derivatives. A study on thiazole-5-carboxamide derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity. This highlights their potential as broad-spectrum antimicrobial agents (Mhaske et al., 2011).
Anticancer Potential
The anticancer potential of related compounds has also been explored. A study on substituted aminothiazole-based benzamides identified them as potent inhibitors of vascular endothelial growth factor receptor-2, which is significant for cancer treatment, particularly in inhibiting tumor growth and metastasis (Borzilleri et al., 2006).
Mechanism of Action
Target of Action
Similar compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have shown anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis . This suggests that the compound may lead to the death of cancer cells and potentially inhibit tumor growth.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-14-6-13(7-15(8-14)28-2)19(25)24-21-23-16(10-31-21)20(26)22-9-12-3-4-17-18(5-12)30-11-29-17/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAXVPGYDPEYLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
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